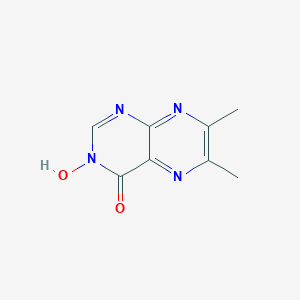
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
-
Treatment of Psoriasis
- Mechanism : Compounds similar to 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone have been identified as modulators of chemokine receptors, particularly CXCR2. This receptor is implicated in the pathogenesis of psoriasis and other inflammatory conditions. The modulation of CXCR2 can help alleviate symptoms associated with excessive chemokine production .
- Case Study : A patent describes the use of pteridine compounds for treating psoriasis and other diseases characterized by chemokine dysregulation. These compounds can potentially reduce inflammation and improve skin conditions .
-
Cancer Therapy
- Mechanism : Research indicates that dihydropteridinone derivatives, including those related to this compound, exhibit selective inhibition of human vaccinia-related kinase 1 (VRK1). VRK1 is involved in DNA damage repair and cell cycle regulation, making it a target for cancer therapies .
- Case Study : In a study examining the potency of various dihydropteridinone derivatives against VRK1, some compounds demonstrated significant inhibitory activity, suggesting their potential use in treating cancers with defective DNA repair mechanisms .
-
Neurological Disorders
- Mechanism : The modulation of chemokine receptors by pteridine derivatives may also extend to neurological applications. Conditions such as stroke or head trauma involve microglial activation and leukocyte infiltration, where chemokine receptor antagonists could play a therapeutic role .
- Case Study : The use of pteridine compounds as antagonists in central nervous system disorders has been proposed, indicating their utility in managing neuroinflammatory conditions .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
Propriétés
Numéro CAS |
18106-61-1 |
|---|---|
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
3-hydroxy-6,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-5(2)11-7-6(10-4)8(13)12(14)3-9-7/h3,14H,1-2H3 |
Clé InChI |
INTUWHLCYFLQBU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
Synonymes |
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















